molecular formula C15H20F3N5 B1399203 Isopropyl-(6-piperidin-3-yl-4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-amine CAS No. 1316225-60-1

Isopropyl-(6-piperidin-3-yl-4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-amine

Cat. No. B1399203
CAS RN: 1316225-60-1
M. Wt: 327.35 g/mol
InChI Key: XKUBZZOCRNJHTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl-(6-piperidin-3-yl-4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-amine is a useful research compound. Its molecular formula is C15H20F3N5 and its molecular weight is 327.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality Isopropyl-(6-piperidin-3-yl-4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isopropyl-(6-piperidin-3-yl-4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biomedical Research

This compound belongs to the class of 1H-pyrazolo[3,4-b]pyridines , which are known for their biomedical applications . They are structurally similar to purine bases like adenine and guanine, making them relevant in the study of nucleic acid interactions and potential therapeutic agents.

Pharmacological Synthesis

The piperidine moiety within the compound is significant in drug design. Piperidine derivatives are found in over twenty classes of pharmaceuticals . This compound could be used in the synthesis of new drugs, especially those targeting neurological pathways due to the piperidine structure.

Antimicrobial Agents

Piperidine derivatives have been explored for their antibacterial properties . The compound could be investigated for its efficacy against various bacterial strains, contributing to the development of new antimicrobial drugs.

Anti-Tubercular Activity

Compounds with similar structures have been designed and synthesized for their anti-tubercular activity . This compound could potentially be part of a study to develop novel treatments against tuberculosis.

Material Science

In material science, the compound’s derivatives could be used to modify the properties of materials, such as creating more efficient catalysts or developing new polymeric materials with enhanced durability .

Environmental Science

The compound’s derivatives could also be studied for their environmental applications, such as in the development of sensors for pollutants or as part of a system for the breakdown of hazardous substances .

Protein Activity Modulation

Derivatives of this compound could act as modulators of protein activity, which is crucial in the development of inhibitors for therapeutic use .

Sirtuin Inhibition

Sirtuins are proteins involved in aging and metabolic regulation. Compounds structurally related to 6-piperidin-3-yl-N-propan-2-yl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine have been studied for their role as sirtuin inhibitors, which could have implications in treating metabolic and neurodegenerative disorders .

properties

IUPAC Name

6-piperidin-3-yl-N-propan-2-yl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N5/c1-8(2)20-13-12-10(15(16,17)18)6-11(21-14(12)23-22-13)9-4-3-5-19-7-9/h6,8-9,19H,3-5,7H2,1-2H3,(H2,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKUBZZOCRNJHTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NNC2=C1C(=CC(=N2)C3CCCNC3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isopropyl-6-(piperidin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isopropyl-(6-piperidin-3-yl-4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-amine
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Isopropyl-(6-piperidin-3-yl-4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-amine
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Isopropyl-(6-piperidin-3-yl-4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-amine
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Isopropyl-(6-piperidin-3-yl-4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-amine
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Isopropyl-(6-piperidin-3-yl-4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-amine
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Isopropyl-(6-piperidin-3-yl-4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-amine

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